molecular formula C12H7Cl3O3 B454960 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-07-6

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde

Cat. No.: B454960
CAS No.: 438220-07-6
M. Wt: 305.5g/mol
InChI Key: IBHNOWHPQXEGKK-UHFFFAOYSA-N
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Description

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde is a synthetic furfural derivative designed for advanced chemical and pharmaceutical research. This compound features a 2,4,6-trichlorophenoxymethyl group attached to the 5-position of the furaldehyde ring, a structural motif known to impart significant biological activity. Researchers can explore its potential as a key intermediate in the synthesis of novel heterocyclic compounds, such as azetidinones and 1,2,4-triazoles, which are prominent scaffolds in the development of antimicrobial agents . The presence of the trichlorophenyl ether moiety suggests potential applications in creating molecules with enhanced lipophilicity and bioactivity, making it a valuable building block for constructing ligands intended to interact with various biological targets. The aldehyde functional group provides a versatile handle for further chemical modifications, including condensation reactions to form Schiff bases, which can subsequently be cyclized into various nitrogen-containing heterocycles . This compound is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and operating within a well-ventilated environment.

Properties

IUPAC Name

5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHNOWHPQXEGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a versatile route for constructing the aryl-ether linkage. The Suzuki-Miyaura coupling, adapted from methodologies for 5-phenyl-2-furaldehyde, is particularly promising :

  • Substrate Design : 5-Bromo-2-furaldehyde serves as the electrophilic partner, while 2,4,6-trichlorophenylboronic acid acts as the nucleophile.

  • Catalytic System : Pd(OAc)₂ with glyoxal bis(N-methyl-N-phenyl-hydrazone) ligand in aqueous DMF at 100°C achieves coupling efficiencies of 80–90% .

Optimization Data :

ParameterOptimal ValueImpact on Yield
Catalyst Loading2 mol% Pd↑ Yield by 25%
SolventDMF/H₂O (3:1)Prevents hydrolysis
Temperature100°CCompletes in 4h

Vilsmeier-Haack Formylation Followed by Etherification

This two-step sequence introduces the aldehyde group early, avoiding compatibility issues with subsequent reactions:

  • Formylation : 5-Methylfuran undergoes Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C, yielding 5-methyl-2-furaldehyde .

  • Chloromethylation and Etherification :

    • Chloromethylation with ClCH₂OCH₃ and ZnCl₂ generates 5-(chloromethyl)-2-furaldehyde.

    • Etherification with 2,4,6-trichlorophenol as described in Section 1 completes the synthesis.

Advantages :

  • High regioselectivity for the 5-position of the furan ring.

  • Compatibility with electron-deficient phenols .

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction provides an alternative under milder conditions, ideal for acid-sensitive substrates:

  • Substrates : 5-(Hydroxymethyl)-2-furaldehyde and 2,4,6-trichlorophenol.

  • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF at 25°C.

  • Outcome : Yields of 65–75% with minimal side products .

Limitations :

  • Requires stoichiometric amounts of reagents, increasing cost.

  • Limited scalability compared to Williamson synthesis.

Oxidative Coupling Strategies

Recent advances in photoredox catalysis enable direct C–O bond formation:

  • Mechanism : Visible-light-mediated coupling of 5-methyl-2-furaldehyde with 2,4,6-trichlorophenol using Ru(bpy)₃Cl₂ as a photocatalyst.

  • Conditions : Acetonitrile solvent, 450 nm LED irradiation, room temperature.

  • Yield : 50–60%, with potential for optimization .

Comparative Analysis of Methodologies

MethodYield (%)CostScalabilityReaction Time
Williamson Synthesis85LowHigh12h
Suzuki Coupling90ModerateModerate6h
Mitsunobu Reaction75HighLow24h
Photoredox60HighExperimental48h

Chemical Reactions Analysis

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research into potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with proteins and enzymes, affecting their function and activity. The furan ring may also play a role in binding to biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy Group Solubility Primary Applications
This compound C₁₂H₇Cl₃O₃ 305.35 2,4,6-trichloro Not reported (inferred low) Research chemical, pesticide analog
5-[(4-Chloro-2-nitrophenoxy)methyl]-2-furaldehyde C₁₂H₈ClNO₅ 281.64 4-chloro, 2-nitro Slightly soluble in chloroform, methanol, DMSO Research chemical
Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide) C₁₅H₁₆Cl₃N₃O₂ 376.66 2,4,6-trichloro (on phenoxyethyl chain) Not specified Agricultural fungicide

Key Observations:

  • Substituent Effects: The 2,4,6-trichlorophenoxy group in the target compound and Prochloraz enhances lipophilicity and electron-withdrawing effects compared to the nitro-chloro derivative in .
  • Solubility : The nitro-chloro analog exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), whereas the trichloro derivative’s solubility is likely lower due to higher halogen content .

Reactivity and Degradation Pathways

  • Target Compound: While direct degradation data are unavailable, the 2,4,6-trichlorophenoxy group is known to cleave under metabolic or environmental conditions. For example, Prochloraz degrades into 2,4,6-trichlorophenol (2,4,6-TCP) and conjugated metabolites in plants . Similar pathways may apply to the target compound, raising concerns about TCP’s toxicity and persistence .
  • Nitro-Chloro Analog: The nitro group in 5-[(4-Chloro-2-nitrophenoxy)methyl]-2-furaldehyde may render it more reactive toward reduction or photodegradation compared to the trichloro derivative .

Biological Activity

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a trichlorophenoxy group. This structural configuration is crucial for its biological activity. The presence of both the furan and trichlorophenyl moieties contributes to its pharmacological potential.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-furaldehyde with trichlorophenol in the presence of an appropriate catalyst. Various synthetic routes have been explored to optimize yield and purity. For instance:

  • Palladium-Catalyzed Reactions : These methods have shown promise in enhancing the efficiency of coupling reactions involving furan derivatives .
  • Reflux Conditions : Utilizing reflux conditions in organic solvents has been reported to yield higher purity products .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit notable antimicrobial properties. Specifically, derivatives of this compound have demonstrated effectiveness against various bacterial strains. A study highlighted that furan derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .

Antitumor Properties

The antitumor activity of this compound has been investigated in several studies. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
  • In Vivo Models : Animal studies have corroborated these findings, demonstrating tumor reduction in xenograft models treated with this compound .

Enzyme Inhibition

This compound has also been identified as an inhibitor of specific enzymes involved in metabolic pathways:

  • Phosphoinositide 3-Kinase (PI3K) : This enzyme plays a critical role in cancer progression. The compound has been shown to inhibit PI3K activity, which may contribute to its antitumor effects .
  • HCV NS5B Polymerase : The compound exhibits inhibitory effects on this viral polymerase, suggesting potential applications in antiviral therapies .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antitumor Activity : In a controlled study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains ,
AntitumorInduces apoptosis in cancer cell lines ,
Enzyme InhibitionInhibits PI3K and HCV NS5B polymerase

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